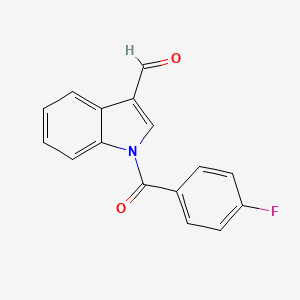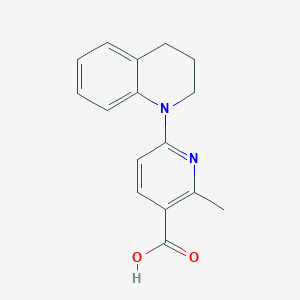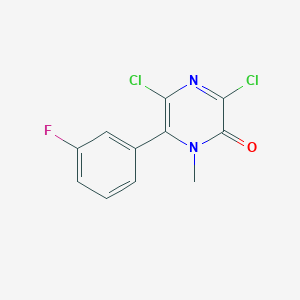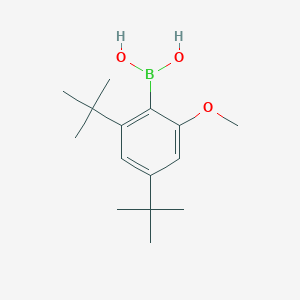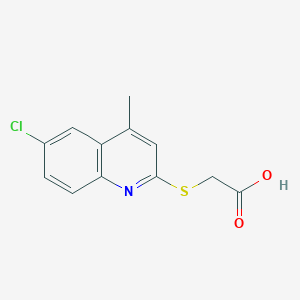![molecular formula C19H20O B11852155 [1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-yl(cyclohexyl)methanone: is an organic compound that features a biphenyl group attached to a cyclohexylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses cyclohexanone as the starting material, which undergoes acylation with biphenyl-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl ring can be functionalized with various substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives, nitro-substituted biphenyls.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of biphenyl derivatives in biological systems.
Medicine: The compound is investigated for its potential pharmacological properties. Researchers explore its activity as an anti-inflammatory or anticancer agent, leveraging its structural similarity to other bioactive molecules.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylmethanone group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexane: A simple cycloalkane with a similar cyclohexyl group but lacking the biphenyl moiety.
Biphenyl: A compound with two phenyl rings but without the cyclohexylmethanone group.
1-Boc-4-AP: A compound with a piperidine ring and a phenyl group, used in the synthesis of fentanyl derivatives.
Uniqueness: [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone is unique due to its combination of a biphenyl group and a cyclohexylmethanone moiety. This structural feature imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H20O |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
cyclohexyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C19H20O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |
Clé InChI |
FVBVSLZEYWMBGV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
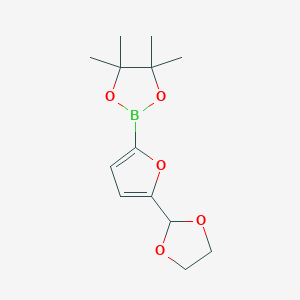
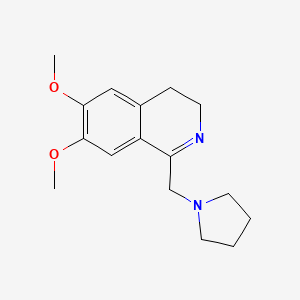
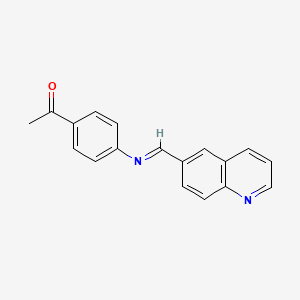
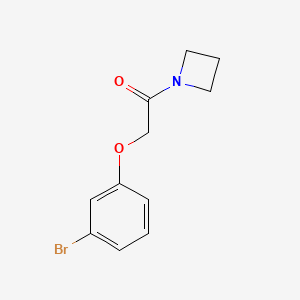
![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)

